1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol
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Overview
Description
1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol is a compound that belongs to the class of benzoxazoles, which are bicyclic planar molecules. Benzoxazoles are known for their broad substrate scope and functionalization potential, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by agents like FeCl3, leading to the formation of various oxidized products.
Reduction: Typically involves the use of reducing agents such as sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, resulting in substituted benzoxazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in drug discovery and development due to its biological activities.
Industry: Used in the production of advanced materials and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol can be compared with other benzoxazole derivatives such as:
- 1-[3-(Benzoxazol-2-ylamino)phenyl]-3-phenylurea
- 2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1’-cyclopentane]one
These compounds share similar structural features but may exhibit different biological activities and applications, highlighting the uniqueness of this compound in its specific uses and effects.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-ylamino)-3-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-13(10-12-6-2-1-3-7-12)11-17-16-18-14-8-4-5-9-15(14)20-16/h1-9,13,19H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNZHLPIIVTQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC2=NC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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